molecular formula C18H19NO6S B6621598 Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate

Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate

Cat. No.: B6621598
M. Wt: 377.4 g/mol
InChI Key: QQPATQXERZKIOL-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoate ester functional group, which is often utilized in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate typically involves multiple steps, starting with the preparation of the sulfonylamino intermediate. This intermediate is then reacted with acetyl chloride under controlled conditions to form the acetylated product. The final step involves esterification with methanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with enzyme activity by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate
  • Methyl 4-[[2-[(4-methoxyphenyl)sulfonylamino]acetyl]oxymethyl]benzoate

Uniqueness

Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate is unique due to its specific sulfonylamino and acetyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-13-3-9-16(10-4-13)26(22,23)19-11-17(20)25-12-14-5-7-15(8-6-14)18(21)24-2/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPATQXERZKIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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